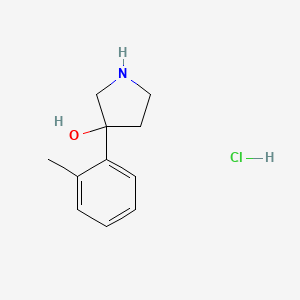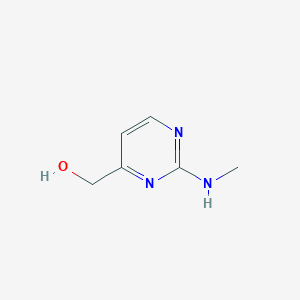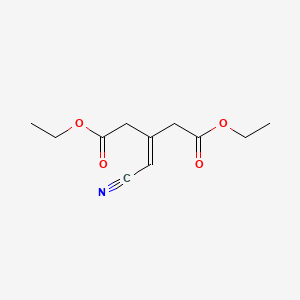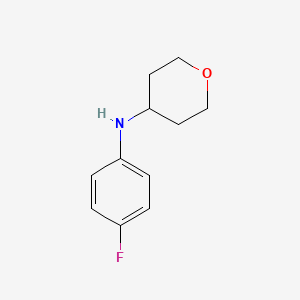![molecular formula C11H17NO3 B3166533 Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 912468-67-8](/img/structure/B3166533.png)
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Descripción general
Descripción
“Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is related to “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate”, which has the molecular formula C9H15NO3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 211.258 . For the related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate”, the molecular weight is 185.22 .Physical and Chemical Properties Analysis
The related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a liquid . Its specific gravity is 1.10 and its refractive index is 1.46 .Aplicaciones Científicas De Investigación
Scalable Synthesis
An efficient and scalable synthesis route for enantiomerically pure tert-butyl derivatives of azabicyclo compounds has been developed. This approach starts from commercially available chiral lactones and includes key steps such as epimerization and hydrolysis to avoid tedious purification processes, facilitating the production of these compounds in kilogram quantities for further research and development applications (Maton et al., 2010).
Stereoisomer Synthesis
Research has led to the development of synthetic pathways for all four stereoisomers of certain azabicyclohexane carboxylic acids. These pathways offer significant improvements over previous methods, enabling the synthesis of these complex structures with better control over stereochemistry (Bakonyi et al., 2013).
Stereoselective Synthesis
A stereoselective synthesis method for azabicyclohexane carboxylic acid derivatives has been described, highlighting the importance of controlling stereoselectivity in the synthesis of these compounds for potential medicinal chemistry applications (Gan et al., 2013).
Molecular Structure Studies
Studies on the molecular structure of certain bicyclic compounds, including azabicyclooctane derivatives, have been conducted using techniques like X-ray diffraction analysis. These studies provide valuable insights into the three-dimensional configurations of these molecules, which is crucial for understanding their chemical reactivity and potential interactions with biological targets (Moriguchi et al., 2014).
Application in Total Synthesis
The methodology involving amidyl radical cyclization has been applied in the formal total synthesis of complex alkaloids like peduncularine, showcasing the utility of tert-butyl azabicyclohexane derivatives in synthesizing structurally complex and biologically significant natural products (Lin et al., 2000).
Safety and Hazards
The related compound “tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” has been classified as causing skin irritation and serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFUILVSGRYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
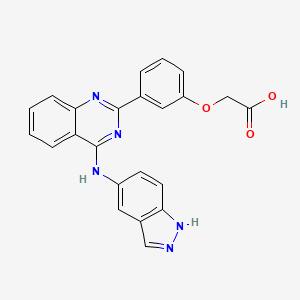
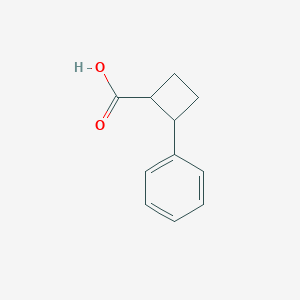
![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)

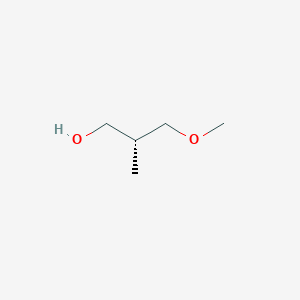
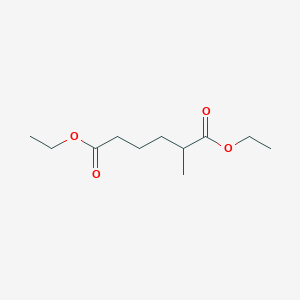
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)
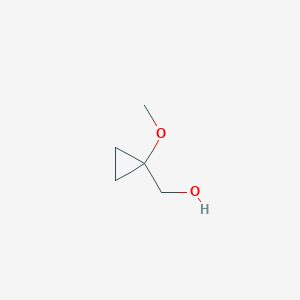
![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)
